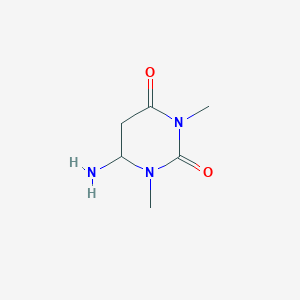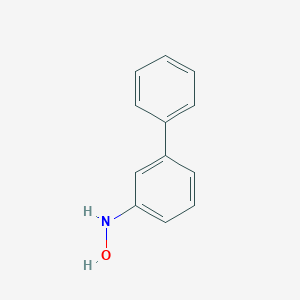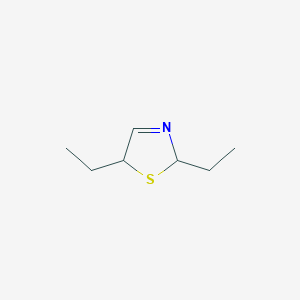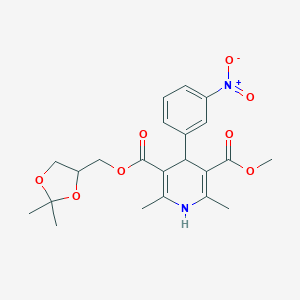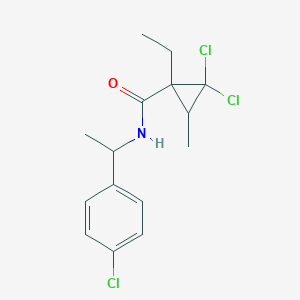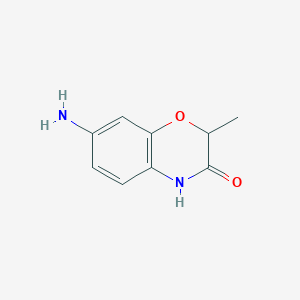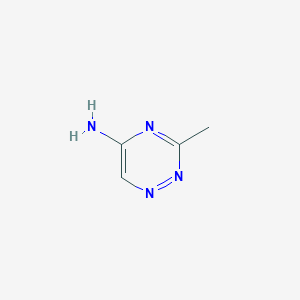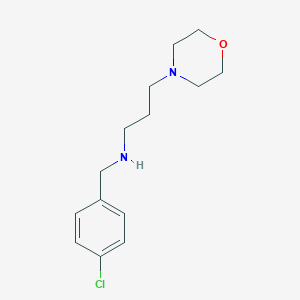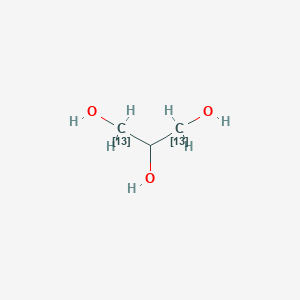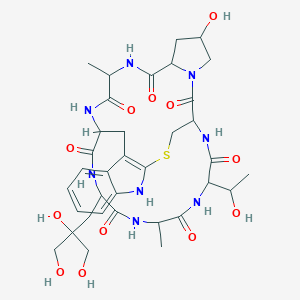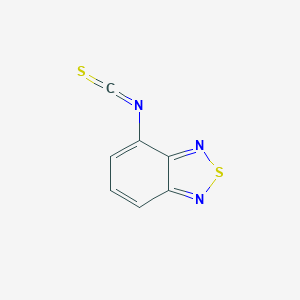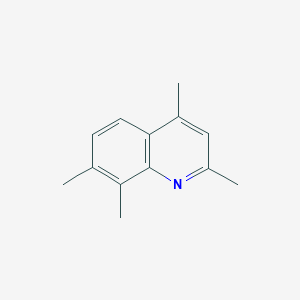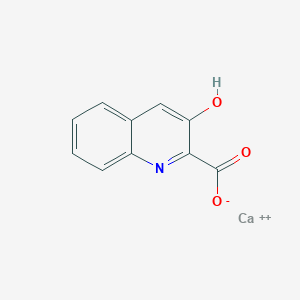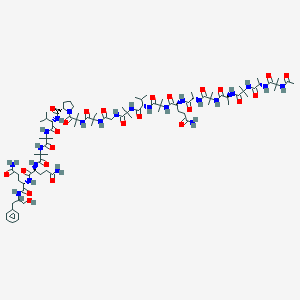
Paracelsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paracelsin is a peptide that was first identified in the venom of the South American pit viper, Bothrops jararaca. It is a member of the bradykinin-potentiating peptide family, which includes other peptides that have been shown to have potent hypotensive and vasodilatory effects. Paracelsin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cardiovascular diseases.
科学的研究の応用
Characterization and Biochemical Properties Paracelsin, a polypeptide antibiotic of the peptaibol class, is excreted by the mold Trichoderma reesei. It is characterized by its hemolytic and membrane-active properties. Extensive studies using nuclear magnetic resonance spectroscopy and circular dichroism have revealed significant helical portions in the solution. The sequence determination of paracelsin has facilitated discussions of its properties in relation to similar analogues like alamethicin and suzukacillin (Brückner, Graf, & Bokel, 1984). Additionally, the microheterogeneity of paracelsin has been analyzed using mass spectrometric methods, revealing a more complex composition than previously assumed (Pocsfalvi et al., 1997).
Separation and Structural Characterization High-performance liquid chromatography, coupled with field desorption and fast atom bombardment mass spectrometry, has been instrumental in the separation and structural characterization of paracelsin. This process has successfully resolved the microheterogeneity caused by amino acid exchange in paracelsin and related peptides (Brückner & Przybylski, 1984).
Interaction with Membranes Studies on the interaction of paracelsin with membranes have highlighted its role in membrane pore formation. The mechanism and efficiency of this process vary significantly depending on the peptide sequences and amino acids constituting the peptaibol. These interactions have implications for understanding its biological activities and potential applications in biotechnology (Grigoriev et al., 2003).
Retention Behavior on Reversed-Phase Silicas Further research has explored the retention behavior of paracelsin peptides on reversed-phase silicas with varying n-alkyl chain length and ligand density. This study provides insights into the interactions of paracelsin with different chromatographic conditions, contributing to our understanding of its physicochemical properties (Lork et al., 1989).
特性
CAS番号 |
88526-44-7 |
|---|---|
製品名 |
Paracelsin |
分子式 |
C88H145N23O24 |
分子量 |
1909.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1 |
InChIキー |
BTEMFPRMBHUSHB-PKESLDLMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
配列 |
XAXAXAQXVXGXXPVXXQQF |
同義語 |
paracelsin paracelsin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



